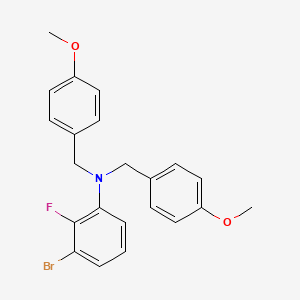
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is an organic compound with the molecular formula C22H21BrFNO2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to an aniline core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
N,N-bis(4-methoxybenzyl) Substitution: Introduction of the methoxybenzyl groups to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methoxybenzyl groups may also play a role in modulating its activity and stability.
類似化合物との比較
Similar Compounds
3-bromoaniline: Similar structure but lacks the fluorine and methoxybenzyl groups.
2-bromo-3-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
4-bromo-2-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
Uniqueness
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is unique due to the presence of both bromine and fluorine atoms, as well as the methoxybenzyl groups
特性
分子式 |
C22H21BrFNO2 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
3-bromo-2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C22H21BrFNO2/c1-26-18-10-6-16(7-11-18)14-25(21-5-3-4-20(23)22(21)24)15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3 |
InChIキー |
VZEUBMMWBDBEAM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=C(C(=CC=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


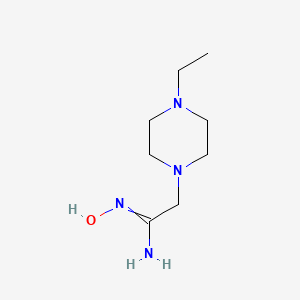
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
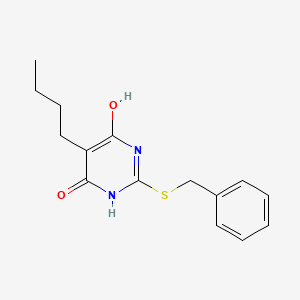
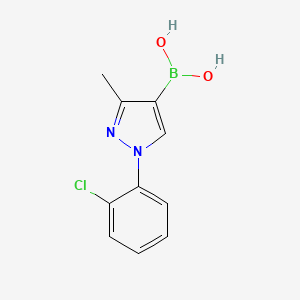
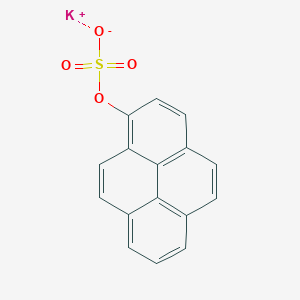
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
